1-(2-Methoxybenzyl)pyrrolidin-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14/h2-5,11H,6-9,13H2,1H3 |
InChI Key |
MBAGLGVPJNVVJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-(2-Methoxybenzyl)pyrrolidin-3-amine in GPCR Ligand Design
Executive Summary: The Privileged Scaffold Strategy
In the landscape of G Protein-Coupled Receptor (GPCR) drug discovery, the "privileged scaffold" concept remains a cornerstone of library design. 1-(2-Methoxybenzyl)pyrrolidin-3-amine (hereafter 1-2MBPA ) represents a high-value building block, particularly for targeting aminergic receptors (Dopamine D2/D3, Serotonin 5-HT, and Histamine H3).
This guide analyzes 1-2MBPA not merely as a reagent, but as a pre-assembled pharmacophore unit that bridges the "Secondary Binding Pocket" (via the benzyl moiety) and the "Orthosteric Site" (via the primary amine handle). Its structural rigidity, provided by the pyrrolidine core, offers superior vector definition compared to flexible ethylenediamine linkers.
Structural Analysis & Pharmacophore Deconstruction
To utilize 1-2MBPA effectively, one must understand the contribution of its three distinct domains.
The Pharmacophore Triad
-
The 2-Methoxybenzyl Tail (Lipophilic/Steric Domain):
-
Function: Targets the hydrophobic secondary binding pockets common in Class A GPCRs.
-
The "Methoxy" Effect: Unlike a simple benzyl group, the ortho-methoxy substituent introduces steric bulk that restricts rotation around the benzylic bond. Electronically, it acts as a hydrogen bond acceptor, often interacting with serine or threonine residues in the receptor vestibule (e.g., D3 receptor selectivity).
-
-
The Pyrrolidine Core (Rigid Linker):
-
Function: Reduces the entropic penalty of binding.
-
Chirality: The 3-position is a chiral center. The (S)-enantiomer is frequently preferred in dopamine antagonists (mimicking the prolyl conformation), while the (R)-enantiomer often finds utility in transporter inhibitors.
-
-
The 3-Amine Handle (Vector Origin):
-
Function: Serves as the attachment point for the "warhead" (orthosteric binder).
-
Versatility: Readily participates in amide coupling, urea formation, or sulfonylation.
-
SAR Visualization (Graphviz)
Figure 1: Pharmacophore deconstruction of the 1-2MBPA scaffold highlighting functional contributions to ligand binding.
Synthetic Protocols
Reliable synthesis of the building block is a prerequisite for library generation. While commercial sources exist, in-house synthesis allows for rapid analoging (e.g., changing the methoxy to a fluoro group).
Protocol A: Reductive Amination (Standard)
This is the most robust method, avoiding the risk of over-alkylation common with benzyl halides.
Reagents:
-
2-Methoxybenzaldehyde
-
tert-Butyl pyrrolidin-3-ylcarbamate (Boc-protected amine)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Step-by-Step Workflow:
-
Imine Formation: Dissolve tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in anhydrous DCM. Stir for 30 minutes at Room Temperature (RT).
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of aldehydes.
-
Quench & Workup: After 12 hours, quench with saturated NaHCO3. Extract with DCM (3x). Dry organics over MgSO4 and concentrate.
-
Deprotection: Redissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours.
-
Free Basing: Concentrate to remove TFA. Redissolve in DCM and wash with 1N NaOH to obtain the free base 1-2MBPA .
Protocol B: Direct Alkylation (Alternative)
Useful when the aldehyde is unstable or unavailable, but requires careful control to prevent bis-alkylation.
-
Reaction: Dissolve tert-butyl pyrrolidin-3-ylcarbamate in Acetonitrile.
-
Addition: Add K2CO3 (2.0 equiv) and 2-methoxybenzyl chloride (1.0 equiv).
-
Conditions: Heat to 60°C for 4-6 hours.
-
Purification: Requires column chromatography to separate mono-alkylated product from quaternary ammonium byproducts before deprotection.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via reductive amination to ensure mono-alkylation selectivity.
Application in GPCR Ligand Design[1][2][3]
Target Class: Dopamine D3 Receptor Antagonists
The D3 receptor is a primary target for antipsychotics and substance abuse treatments. High selectivity over D2 is required to avoid extrapyramidal side effects.
-
Design Logic: D3 receptors possess a distinct secondary binding pocket that tolerates bulky, lipophilic groups. The 2-methoxybenzyl group of 1-2MBPA fits this pocket perfectly.
-
Coupling Strategy: The 3-amine is coupled to a heteroaryl amide (e.g., 2-indolecarboxylic acid or substituted benzamide).
Data: Comparative Binding Affinity (Hypothetical Representative Data) Based on SAR trends in N-benzylpyrrolidine scaffolds [1, 2].
| Scaffold Variant | R-Group (Head) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 1-2MBPA (This Topic) | 2,3-Dichlorobenzamide | 1.2 | 145 | 120x |
| Unsubst. Benzyl | 2,3-Dichlorobenzamide | 8.5 | 65 | 7.6x |
| Ethyl linker (No Pyr) | 2,3-Dichlorobenzamide | 24.0 | 210 | 8.7x |
Interpretation: The 2-methoxy substituent significantly enhances D3 affinity (lower Ki) and selectivity compared to the unsubstituted benzyl, likely due to specific electrostatic interactions in the receptor vestibule.
Application Protocol: Library Generation (Amide Coupling)
Objective: Synthesize a library of 10 analogs using 1-2MBPA and various carboxylic acids.
-
Preparation: Prepare a 0.1 M stock solution of 1-2MBPA in DMF.
-
Activation: In a 96-well plate, dispense carboxylic acids (1.1 equiv). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Shake for 10 mins.
-
Coupling: Add the 1-2MBPA stock solution to each well.
-
Incubation: Shake at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile gradient).
-
Validation: Verify mass via LC-MS (Expected M+H).
References
-
Neumann, W. L., et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters.
-
Wakenhut, F., et al. (2008).[1] "N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Omran, A., et al. (2018). "Structure-activity relationships of dopamine D3 receptor ligands." Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyl Pyrrolidine Derivatives
Executive Summary
The N-benzyl pyrrolidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for targets ranging from G-protein coupled receptors (GPCRs) to enzymatic hydrolases. Its utility stems from the synergistic combination of the pyrrolidine ring (providing a basic center for ionic interactions and a rigid stereochemical template) and the N-benzyl moiety (offering hydrophobic bulk and
This guide dissects the SAR of this scaffold, moving beyond simple substitution patterns to explore the electronic, steric, and stereochemical drivers of potency. We focus on two primary therapeutic areas: Acetylcholinesterase (AChE) inhibitors (Alzheimer’s disease) and Histamine H3/Sigma receptor ligands (CNS disorders).
Part 1: The Pharmacophore & Synthetic Assembly
Structural Deconstruction
The scaffold can be divided into three critical zones for SAR exploration:
-
Zone A (The Basic Center): The pyrrolidine nitrogen.[1] Protonation at physiological pH allows for cation-
interactions or ionic bonding (e.g., with Asp residues in GPCRs). -
Zone B (The Linker/Benzyl Group): The N-benzyl group directs the molecule into hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).
-
Zone C (Pyrrolidine Decoration): Substituents at C2, C3, or C4 of the pyrrolidine ring introduce chirality and secondary binding interactions.
Synthetic Protocol: Reductive Amination
The most robust method for generating N-benzyl pyrrolidine libraries is Reductive Amination . Unlike direct alkylation (which risks over-alkylation to quaternary ammonium salts), this protocol ensures mono-alkylation and tolerates diverse functional groups.
Protocol: Sodium Triacetoxyborohydride (STAB) Method Scope: Synthesis of N-(substituted-benzyl)pyrrolidines.
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
-
Pyrrolidine derivative (1.0 - 1.2 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional to speed up imine formation)
Step-by-Step Workflow:
-
Imine Formation: In a dry round-bottom flask under
, dissolve the benzaldehyde in DCE (0.1 M concentration). Add the pyrrolidine and AcOH (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC for disappearance of aldehyde. -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (STAB is preferred over
as it reduces the imine selectively without reducing the aldehyde). -
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Quench: Quench with saturated aqueous
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH for polar derivatives).
Visualizing the Synthetic Logic:
Figure 1: Step-wise logic of the Reductive Amination protocol. The use of STAB prevents the reduction of the starting aldehyde, ensuring high chemoselectivity.
Part 2: SAR Case Study – Acetylcholinesterase (AChE) Inhibition[3][4][5]
AChE inhibitors often target the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS) . N-benzyl pyrrolidines are designed as dual-binding ligands. The N-benzyl group targets the PAS (rich in aromatic residues like Trp286), while the pyrrolidine core interacts with the CAS or mid-gorge region.
The "Benzyl Knob": Electronic and Steric Effects
Modifying the benzyl ring is the primary lever for potency.
-
Electron-Withdrawing Groups (EWGs): Substituents like -F or -Cl (especially at para or ortho positions) often enhance
-stacking interactions with aromatic residues in the PAS by altering the quadrupole moment of the benzene ring. -
Electron-Donating Groups (EDGs): -OMe groups can provide additional hydrogen bond acceptors or hydrophobic bulk, but their position is critical to avoid steric clashes.
Quantitative Data: Substituent Effects
The following table summarizes data from N-benzyl pyrrolidine derivatives evaluated against AChE (derived from Choubey et al. [1] and related SAR studies).
| Compound ID | Benzyl Substituent (R) | Pyrrolidine Subst.[3][4] | AChE IC50 (µM) | Selectivity (AChE/BuChE) | SAR Insight |
| Lead A | Unsubstituted | H | 5.20 | Low | Baseline potency; limited PAS interaction. |
| Lead B | 4-Fluoro | H | 0.85 | Moderate | F-substitution improves lipophilicity and |
| Lead C | 2,4-Difluoro | H | 0.21 | High | Multi-halogenation enhances PAS affinity via electrostatic effects. |
| Compound 4k [1] | 4-Methoxy | 2-oxo (Lactam) | 0.042 | >100 | H-bond acceptor (OMe) + rigid lactam core optimizes binding geometry. |
| Compound 7 [1] | 3,4-Dimethoxy | 2-oxo (Lactam) | 2.54 | Low | Bulkier dimethoxy group causes steric clash in the narrow gorge. |
Mechanistic Pathway: Dual Binding Mode
The high potency of N-benzyl pyrrolidines arises from their ability to span the AChE gorge.
Figure 2: Dual-site binding mechanism. The N-benzyl group anchors at the PAS, while the pyrrolidine core extends down the gorge toward the CAS.
Part 3: SAR Case Study – Histamine H3 & Sigma Receptors
In GPCR ligands (H3 antagonists) and Sigma-1 receptor modulators, the N-benzyl pyrrolidine moiety often serves as a lipophilic amine pharmacophore .
Linker Length Criticality (H3 Antagonists)
For Histamine H3 antagonists, the distance between the basic pyrrolidine nitrogen and the polar guanidine/imidazole mimic is the deciding factor for activity.
-
Optimal Linker: A polymethylene chain of 6–7 carbons between the central core and the pyrrolidine is often required to span the receptor transmembrane domains [2].
-
The "N-Benzyl" Role: Here, the benzyl group is often attached to the central guanidine or amide, not always directly to the pyrrolidine. However, when the pyrrolidine is N-benzylated directly (as in Sigma ligands), it targets the Secondary Hydrophobic Pocket .
Stereochemistry (Sigma-1 Receptors)
The pyrrolidine ring introduces a chiral center (C2 or C3).
-
Enantiomeric Preference: In many Sigma-1 ligands, the (S)-enantiomer of 2-substituted pyrrolidines often exhibits superior affinity compared to the (R)-enantiomer. This is due to the specific spatial requirement of the Glu172 residue in the Sigma-1 receptor, which forms a salt bridge with the protonated pyrrolidine nitrogen [3].
-
Selectivity: N-benzyl pyrrolidines often show high affinity for Sigma-1 but must be optimized to avoid off-target binding to Dopamine D2/D3 receptors. Bulky substituents on the benzyl ring (e.g., p-tert-butyl) can improve Sigma-1 selectivity by exploiting the larger hydrophobic pocket of Sigma-1 compared to D2.
Part 4: Computational & Structural Insights
Cation- Interactions
A defining feature of the N-benzyl pyrrolidine SAR is the intramolecular or intermolecular cation-
-
Mechanism: At physiological pH, the pyrrolidine nitrogen is protonated (
). This positive charge interacts favorably with the electron-rich -cloud of the N-benzyl ring (intramolecular pre-organization) or aromatic residues in the protein (intermolecular binding). -
Design Rule: To maximize this, avoid placing strong Electron-Withdrawing Groups (EWGs) like
on the benzyl ring if the binding relies on the benzyl ring acting as a -donor. Conversely, if the benzyl ring binds to an electron-rich tryptophan (as in AChE), EWGs on the benzyl ring increase affinity by reducing electron repulsion.
References
-
Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721.[3]
-
Linney, I. D., et al. (2000). Design, Synthesis, and Structure-Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 43(12), 2362–2370.
-
Stocking, E. M., et al. (2010).[5][6] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[6][7] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[6]
Sources
- 1. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Solubility Profiling of 1-(2-Methoxybenzyl)pyrrolidin-3-amine: A Technical Guide for Assay Optimization and Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Methoxybenzyl)pyrrolidin-3-amine , a critical diamine scaffold utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for GPCR ligands.[1][2] As a Senior Application Scientist, I have structured this document to move beyond simple data listing. Instead, we explore the causality of its solubility behavior—governed principally by its dual-basic nitrogen architecture and the lipophilic benzyl moiety.[3] This guide details the physicochemical basis of its dissolution, provides a predictive solubility landscape, and establishes a self-validating protocol for thermodynamic solubility determination.[3]
Part 1: Molecular Architecture & Physicochemical Basis[1][2][3]
To master the solubility of this compound, one must first understand the competition between its polar ionizable centers and its lipophilic domains.[1][2]
Structural Pharmacophore Analysis
The molecule consists of three distinct domains that dictate its interaction with solvents:
-
The Pyrrolidine Core: A saturated five-membered heterocycle providing structural rigidity.[2][3]
-
The Exocyclic Primary Amine (C3-NH2): A high-polarity donor/acceptor site responsible for hydrogen bonding.[1][2][3]
-
The 2-Methoxybenzyl Tail: A lipophilic anchor that reduces water solubility in the neutral state but enhances solubility in chlorinated and aromatic solvents.[2][3] The ortho-methoxy group introduces steric bulk and a weak hydrogen bond acceptor site.[1][2][3]
Physicochemical Parameters (Calculated)
-
pKa (Base 1 - Ring N): ~9.2 – 9.6 (Tertiary amine, protonated at physiological pH).[2]
-
pKa (Base 2 - Exocyclic NH2): ~9.8 – 10.2 (Primary amine).[1][2]
-
LogP (Octanol/Water): ~1.3 – 1.8 (Moderately lipophilic).[2][3]
-
Polar Surface Area (PSA): ~45 Ų (Good membrane permeability potential).[2][3]
Scientist’s Insight: The molecule is a di-base .[1][2][3] In neutral water (pH 7.0), it exists predominantly as a di-cation or mono-cation, which aids solubility.[1][2] However, in basic aqueous buffers (pH > 10) or during extraction workups, it exists as a neutral free base, where the benzyl group dominates, causing the compound to "oil out" or precipitate.[3]
Part 2: Solubility Landscape
The following data summarizes the solubility behavior of the neutral free base form of the molecule at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Universal solvent for this scaffold; disrupts intermolecular H-bonds.[1][2] |
| Polar Aprotic | DMF | High (>100 mg/mL) | Excellent solvation of the amine and aromatic domains.[2][3] |
| Polar Protic | Methanol | High (>50 mg/mL) | Forms strong H-bonds with the primary amine and methoxy ether.[1][2] |
| Polar Protic | Ethanol | High (>50 mg/mL) | Similar to MeOH but slightly better accommodation of the benzyl tail.[2][3] |
| Chlorinated | Dichloromethane (DCM) | Very High | "Like dissolves like" for the lipophilic benzyl/pyrrolidine core.[2][3] Preferred for extraction.[2][3][4] |
| Aromatic | Toluene | Moderate | Soluble due to π-π interactions with the benzyl group, but limited by the polarity of the -NH2. |
| Aliphatic | Hexane/Heptane | Low / Insoluble | The high polarity of the diamine core prevents dissolution in non-polar alkanes.[3] |
| Aqueous | Water (pH 7) | Moderate | Soluble as a cationic species.[2][3] |
| Aqueous | Water (pH > 11) | Low (< 1 mg/mL) | Free base precipitates or oils out due to dominance of the benzyl lipophilicity.[2] |
Part 3: pH-Dependent Solubility Dynamics[1][2]
The most critical operational parameter for this molecule is pH.[2][3] The solubility profile is not static; it is dynamic based on the protonation state of the two nitrogen atoms.
The "Oiling Out" Phenomenon
Researchers often encounter a phase separation when basifying aqueous solutions of this amine during workup.[3]
-
Mechanism: As pH rises above the pKa (approx. 10), the molecule loses its charge.[3] The lattice energy of the solid is often lower than the energy required to separate the hydrophobic benzyl tails from water, but not low enough to crystallize immediately.
-
Result: The compound forms a dense, viscous oil at the bottom of the flask.[3]
-
Mitigation: Do not attempt to filter the oil.[2][3] Extract immediately with DCM or Ethyl Acetate.[2][3]
Salt Formation for Aqueous Stock Solutions
For biological assays requiring aqueous delivery, the free base is unsuitable.[3] You must generate a salt form in situ or isolate it.[2][3]
-
Dihydrochloride Salt (2HCl): Highly water-soluble (>50 mg/mL).[1][2] Hygroscopic.
-
TFA Salt: Soluble but may be cytotoxic in cell assays; avoid if possible.[2][3]
Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)
Standard: NIH Assay Guidance Manual[1][2]
Objective: Determine the equilibrium solubility of the solid compound in a specific buffer.
Reagents:
Workflow:
-
Supersaturation: Weigh 5 mg of this compound into a 2 mL chemically resistant glass vial.
-
Solvent Addition: Add 250 µL of the target buffer.
-
Equilibration: Cap tightly. Shake at 300 RPM for 24 hours at 25°C.
-
Note: If the solution becomes clear immediately, add more solid until a visible suspension or oil persists.[3]
-
-
Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.45 µm PVDF membrane (avoid nylon, which binds amines).
-
Quantification: Dilute the supernatant 1:100 in 50:50 Water:ACN and analyze via HPLC-UV (254 nm).
Protocol B: HPLC Analytical Conditions
To accurately quantify this molecule, you must prevent "peak tailing" caused by the interaction of the basic amines with residual silanols on the column.[3]
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).[2][3]
-
Mobile Phase A: Water + 0.1% Ammonia (pH ~10.[2][3]5) OR Water + 0.1% TFA (pH ~2).[2][3]
-
Gradient: 5% B to 95% B over 5 minutes.
Part 5: Visualization & Workflows
Structural Logic Diagram
This diagram illustrates the functional domains governing solubility.[2][3]
Caption: Functional decomposition of the molecule showing how specific domains dictate solubility in different solvent classes.[1]
Solubility Screening Workflow
A self-validating decision tree for selecting the correct solvent system.
Caption: Decision matrix for solvent selection based on the intended experimental application (Biological vs. Synthetic).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171528, 1-(2-methoxyphenyl)pyrrolidin-3-amine.[1][2] Retrieved from [Link][1][2]
-
Currie, G. M. (2018). Assay Guidance Manual: Solubility Assays.[2][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] Retrieved from [Link]
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Discovery.[2][3] Chemical Research in Toxicology, 24(9), 1420–1456.[3] (Context: Amine basicity and lipophilicity optimization).
Sources
- 1. BindingDB BDBM50000041 (+) (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(+)-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(+/-)(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(-) (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(-)-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(2-Methoxy-benzyl)-((1R,4S)-2-phenyl-piperidin-4-yl)-amine::(2-Methoxy-benzyl)-((2S,3S)-2-phenyl-piperidin-3-yl)-amine::(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine::(2S,3S)-3-(2-Methoxy-benzyloxy)-2-phenyl-piperidine::(2S,3S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine::CHEMBL2114310::CHEMBL441225::CP 99994::CP-99994::Tritiated-(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine [bindingdb.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
1-(2-Methoxybenzyl)pyrrolidin-3-amine in high-throughput screening (HTS) libraries
Application Note: Optimizing 1-(2-Methoxybenzyl)pyrrolidin-3-amine Scaffolds in High-Throughput Screening
Executive Summary
This guide details the technical integration of This compound (CAS: 139156-89-1 and related derivatives) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) libraries. Unlike flat heteroaromatic scaffolds, the pyrrolidine core offers defined stereochemistry and sp³-rich character, essential for exploring three-dimensional pharmacophore space.[1][2] This note covers physicochemical profiling, DMSO liquid handling protocols to prevent "false negatives" due to aggregation or oxidation, and derivatization strategies for library expansion targeting GPCRs and kinases.
Scaffold Analysis: The "Privileged" Architecture
The this compound scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Structural Logic & Pharmacophore Vectors
-
The Core (Pyrrolidine): Provides a rigid, non-planar scaffold. The nitrogen atom at position 1 and the amine at position 3 allow for distinct vectors of substitution, enabling the molecule to probe deep protein pockets (e.g., GPCR orthosteric sites).
-
The Anchor (2-Methoxybenzyl): The ortho-methoxy group acts as a specific conformational lock via intramolecular hydrogen bonding or electrostatic repulsion, distinguishing it from para-substituted analogues. It often serves as a hydrophobic anchor in the binding pocket.
-
The Handle (3-Amine): A primary amine available for rapid diversification (amide coupling, reductive amination) to generate lead-like libraries.
Physicochemical Profile (Go/No-Go Metrics)
Data represents the free base form.
| Property | Value | HTS Implication |
| Molecular Weight | ~206.3 g/mol | Ideal for FBDD (Rule of Three compliant). |
| cLogP | 1.8 - 2.2 | Optimal membrane permeability; low risk of non-specific hydrophobic binding. |
| TPSA | ~38 Ų | High oral bioavailability potential. |
| Rotatable Bonds | 4 | Limited flexibility reduces entropic penalty upon binding. |
| pKa (3-NH₂) | ~9.5 | Protonated at physiological pH; critical for ionic interactions (e.g., Asp/Glu residues). |
HTS Logistics: Handling & Storage Protocols
Critical Challenge: Primary amines in DMSO stocks are susceptible to oxidative degradation and reaction with atmospheric CO₂ to form carbamates, leading to false positives/negatives. Furthermore, the hydrophobic benzyl group can drive aggregation if water content in DMSO rises.
Protocol A: Preparation of "HTS-Ready" Stock Solutions
Objective: Stabilize the amine scaffold for long-term storage (6–12 months).
-
Solvent Selection: Use Anhydrous DMSO (Water content < 0.1%).
-
Acidification (The "Pro Tip"):
-
Do not store as the free base.
-
Add 1.0 equivalent of anhydrous HCl (dissolved in dioxane or ether) to the solid compound before dissolving in DMSO, OR use a DMSO solution containing 10 mM acetic acid.
-
Reasoning: Protonation suppresses oxidation of the amine and prevents carbamate formation.
-
-
Dissolution:
-
Target Concentration: 10 mM or 100 mM.
-
Method: Vortex for 30 seconds; Sonicate for 5 minutes at < 30°C.
-
QC Check: Visually inspect for "schlieren" lines (indicating incomplete mixing) or particulates.
-
-
Storage:
-
Vessel: Matrix tubes or REMP tubes with heat-sealed septa.
-
Environment: -20°C in a nitrogen-purged desiccator.
-
Avoid: Repeated freeze-thaw cycles (limit to < 3).
-
Protocol B: Acoustic Liquid Handling (Echo/Datastream)
Objective: Prevent hydration-induced precipitation during screening.
-
Hydration Monitoring: DMSO is hygroscopic.[3][4][5] At 50% relative humidity, DMSO absorbs ~1% water within 2 hours.
-
Calibration: Calibrate acoustic ejection parameters for "DMSO + 5% Water" fluid class if plate processing time exceeds 60 minutes.
-
Destatic: Use ionizing bars before uncapping source plates to prevent static-driven droplet flying, which is exacerbated by the charged nature of the amine salt.
Library Expansion: Derivatization Workflows
This scaffold is best utilized as a "seed" for Diversity-Oriented Synthesis (DOS). The following workflow describes the automated generation of an amide library.
Visualizing the Workflow
Figure 1: Automated workflow for converting the amine scaffold into a diverse amide library.
Protocol C: High-Throughput Amide Coupling
-
Reaction Scale: 50 µmol per well (96-well format).
-
Reagents:
-
Scaffold: 1.0 eq (in DMF).
-
Acids: 1.2 eq (diverse set: aromatic, heteroaromatic, aliphatic).
-
Coupling Agent: HATU (1.2 eq).
-
Base: DIPEA (3.0 eq).
-
-
Procedure:
-
Dispense acids and HATU into the plate.
-
Add Base/Scaffold mixture.[6]
-
Shake at RT for 16 hours.
-
-
Work-up (SCX Catch-and-Release):
-
Why SCX? Strong Cation Exchange resin captures the product (via the pyrrolidine nitrogen) and unreacted scaffold, washing away non-basic acids and coupling byproducts.
-
Load reaction mixture onto SCX cartridge.
-
Wash with MeOH.
-
Elute with 2M NH₃ in MeOH.
-
-
Evaporation: Genevac centrifugal evaporator (< 40°C).
Biological Applications & Hit Validation
Target Class Suitability
-
GPCRs: The N-benzyl-3-aminopyrrolidine motif is a known pharmacophore for Dopamine (D2/D3/D4) , Serotonin (5-HT) , and Chemokine (CXCR4) receptors [1, 2]. The protonated pyrrolidine nitrogen mimics the charged amine of endogenous neurotransmitters.
-
Kinases: Used as a solvent-exposed tail to improve solubility of hinge-binding cores.
Protocol D: Validating Hits (False Positive Elimination)
Objective: Distinguish true binders from aggregators or PAINS (Pan-Assay Interference Compounds).
-
Triton X-100 Assay:
-
Re-test hits in buffer containing 0.01% Triton X-100.
-
Logic: If potency drops significantly (> 10-fold) with detergent, the compound likely acts via non-specific aggregation (sequestration of enzyme) rather than specific binding.
-
-
SPR (Surface Plasmon Resonance):
-
Immobilize target protein.
-
Inject scaffold derivative.
-
Success Metric: Fast on/off rates (typical for fragments) and 1:1 binding stoichiometry.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Solubility in Buffer | Hydrophobic benzyl group dominates. | Limit final DMSO concentration to < 2%; Use derivatives with polar caps on the 3-amine. |
| Precipitation in Stock | Water uptake in DMSO.[3][5] | Purge storage pods with Nitrogen; Re-dissolve with sonication; Check DMSO water content. |
| "Sticky" Compounds (High retention) | Interaction with plastic tips. | Use "Low Retention" conductive tips; Switch to acoustic ejection (contactless). |
| Variable IC50 Data | Oxidation of free amine. | Ensure stocks are acidified (Protocol A); Store under inert gas. |
References
-
Design and Synthesis of Pyrrolidine-based Fragments. ACS Med. Chem. Lett. 2019, 10, 5, 811–815. Link
- Relevance: Validates the pyrrolidine scaffold for exploring 3D molecular space in FBDD.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Top. Curr. Chem. 2021, 379,[2] 34. Link
- Relevance: Reviews the "privileged" status of pyrrolidines in GPCR and kinase targeting.
-
DMSO Solubility Assessment for Fragment-Based Screening. Molecules 2020, 25(6), 1333. Link
-
Relevance: Provides the basis for DMSO handling and solubility thresholds.[7]
-
-
HTS Library Plate Rejuvenation. SLAS Technology 2024, 29, 100204. Link
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones. Molecules 2022, 27(23), 8499. Link
- Relevance: Demonstrates synthetic routes for benzyl-substituted pyrrolidine deriv
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Guide: Handling Hygroscopic 1-(2-Methoxybenzyl)pyrrolidin-3-amine Hydrochloride Salts
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
1-(2-Methoxybenzyl)pyrrolidin-3-amine hydrochloride is a critical diamine building block often used in the synthesis of GPCR ligands and kinase inhibitors.[1] Like many secondary and primary amine salts, it exhibits significant hygroscopicity .
The hydrochloride counter-ion, while improving general stability and solubility, creates a high lattice energy that is easily disrupted by atmospheric moisture. The chloride ion’s ability to form strong hydrogen bonds with water molecules drives deliquescence —the process where the solid absorbs enough moisture to dissolve in its own sorbed water, turning from a free-flowing powder into a sticky gum or oil.
This guide addresses the three critical failure points caused by this property: Stoichiometric Error , Physical Handling Difficulties , and Hydrolytic Instability .
Storage & Stability: The First Line of Defense
Q: Why does my salt turn into a gum even in a "sealed" vial?
A: Standard screw-cap vials are not moisture-impermeable over long periods.[1] The partial pressure of water vapor in a standard lab atmosphere (40-60% RH) is sufficient to drive moisture through the threads or septum of a vial if not parafilmed or stored in a secondary containment.
Protocol: The "Russian Doll" Storage Method
To maintain the anhydrous crystal lattice, use a multi-layered barrier system:
-
Primary Container: Amber glass vial with a Teflon-lined cap. Tape the neck with Parafilm M or electrical tape.
-
Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag or a secondary jar containing active desiccant (blue silica gel or molecular sieves).
-
Environment: Store at -20°C .
-
Critical Step: Before opening a cold vial, allow it to warm to room temperature in a desiccator for 30 minutes. Opening a cold vial in humid air causes immediate condensation on the solid, accelerating degradation.
-
Weighing & Stoichiometry: Handling the "Moving Target"
Q: The mass readout on my balance keeps increasing while I weigh the sample. Which number do I record?
A: You are observing real-time moisture adsorption. Do not wait for stabilization; the number will only rise. Use Difference Weighing or Inert Gas Handling .
Troubleshooting: Stoichiometric Drift
If you use a "wet" salt without correction, you are under-dosing the amine. This leads to incomplete reactions, especially in nucleophilic substitutions or amide couplings where strict stoichiometry is required.
Table 1: Impact of Moisture on Stoichiometry (Example Calculation) Assumed MW (Anhydrous Di-HCl salt): ~279.21 g/mol [1]
| Water Content (% w/w) | Effective MW ( g/mol ) | Error in Equivalents (if uncorrected) | Consequence |
| 0.5% (Dry) | 280.6 | -0.5% | Negligible |
| 5.0% (Slightly Clumped) | 293.9 | -5.0% | Lower Yield |
| 15.0% (Sticky/Gummy) | 328.5 | -15.0% | Reaction Failure / Side Products |
Protocol: Difference Weighing (The "Speed" Method)
Use this when a glovebox is unavailable.
-
Tare a capped weighing vial containing the bulk salt.
-
Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.
-
Weigh the bulk vial again.
-
Mass Transferred = (Initial Weight) - (Final Weight). [1]
-
Why: This minimizes the time the bulk source is exposed to air.[2] The moisture absorbed by the sample in the reaction vessel is irrelevant after the mass is known, provided the solvent is added immediately.
-
Recovery & Drying: Fixing "Gummy" Material
Q: My expensive intermediate is now a sticky oil. Is it ruined?
A: Likely not. Unless the compound has hydrolyzed (rare for simple amine HCl salts), it has simply deliquesced. You can recover it.
Workflow: The Lyophilization/Recrystallization Cycle
Figure 1: Recovery workflow for deliquesced amine salts.[1] Lyophilization is preferred over heat drying to prevent thermal degradation of the amine.
Drying Protocol:
-
Vacuum Oven: If lyophilization is not possible, dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) .
-
Note: P₂O₅ is critical here as it chemically traps water, creating a zero-humidity environment that pulls moisture from the salt lattice.
-
-
Azeotropic Distillation: For large scale (>10g), dissolve in methanol, add toluene, and rotovap. The methanol/toluene azeotrope helps carry off water.
Analytical Verification: Karl Fischer Titration
Q: How do I know the exact water content for my calculations?
A: Do not rely on NMR for water quantification (peaks broaden and exchange). Karl Fischer (KF) Titration is the gold standard, but amines require specific buffering.
Technical Insight: The "Amine Side-Reaction"
Standard KF reagents contain methanol and iodine. Primary and secondary amines (like this compound) can react with iodine or methanol in the KF cell, causing a fading endpoint and falsely high water readings [1].[1]
Validated KF Protocol for Amines:
-
Reagent Selection: Use a "KF Reagent for Amines" (often contains a buffer like salicylic acid or benzoic acid) to maintain the pH between 5-7.
-
Method: Volumetric titration is preferred for >1% water; Coulometric for <1% (trace).
-
Procedure:
References
-
Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. Retrieved October 26, 2023, from [Link][1]
-
Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved October 26, 2023, from [Link][1]
-
Royal Society of Chemistry. (2022). The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. Retrieved October 26, 2023, from [Link][1]
Common impurities in commercial 1-(2-Methoxybenzyl)pyrrolidin-3-amine batches
This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered with commercial batches of 1-(2-Methoxybenzyl)pyrrolidin-3-amine. Our goal is to provide in-depth technical insights and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in my batch of this compound?
The purity of any synthesized compound is influenced by the synthetic route and purification methods employed. For this compound, the most probable commercial synthesis involves the reductive amination of a 3-pyrrolidinone precursor with 2-methoxybenzylamine.[1][2] Based on this, you should be vigilant for the following categories of impurities:
-
Starting Materials and Intermediates: Residual amounts of 2-methoxybenzylamine and the 3-pyrrolidinone precursor are common. Additionally, impurities from the starting materials themselves, such as isomers of 2-methoxybenzylamine (e.g., 3-methoxybenzylamine or 4-methoxybenzylamine), can be carried through the synthesis.[3]
-
Reaction Byproducts: Over-alkylation can lead to the formation of a tertiary amine. Byproducts from the reducing agent, such as borate salts if sodium borohydride was used, may also be present.[4]
-
Degradation Products: N-benzylpyrrolidine derivatives can be susceptible to degradation.[5] Potential degradation pathways include oxidation of the pyrrolidine ring or cleavage of the benzyl group.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps are almost always present to some extent.
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?
An unexpected peak can arise from several sources. A systematic approach is crucial for identification:
-
Review the Synthesis: Understanding the synthetic route is the first step.[6] This will help you predict the most likely impurities, as discussed in Q1.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, offering a significant clue to its identity.[7]
-
Tandem MS (MS/MS): If available, MS/MS fragmentation patterns can help elucidate the structure of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR are powerful tools for definitive structure elucidation.[8]
Q3: Can impurities in this compound affect my downstream reactions?
Absolutely. The impact of impurities can range from negligible to significant, depending on the nature of the impurity and your specific application.
-
Nucleophilic Impurities: Residual amines (like the starting material 2-methoxybenzylamine) can compete in reactions where your target compound is the intended nucleophile, leading to the formation of unwanted byproducts and lower yields.
-
Catalyst Poisoning: Certain impurities can inhibit or deactivate catalysts used in subsequent steps.
-
Inaccurate Stoichiometry: If the purity of your starting material is lower than assumed, the stoichiometry of your reaction will be incorrect, potentially leading to incomplete conversion or the formation of byproducts.
-
False Positives/Negatives in Biological Assays: In drug discovery, impurities can exhibit biological activity, leading to misleading results in screening assays.
It is always recommended to use a well-characterized and highly pure starting material for critical applications.
Troubleshooting Guide for Analytical Methods
This section provides guidance on common issues encountered during the analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing) in HPLC | - Secondary interactions between the basic amine and acidic silanols on the column stationary phase.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single protonation state. |
| Ghost peaks in HPLC or GC | - Contamination from the autosampler or previous injections.- Impurities in the mobile phase or solvents. | - Run blank injections with and without the sample solvent.- Use high-purity solvents and freshly prepared mobile phases. |
| Irreproducible retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Use a guard column and consider replacing the analytical column if performance degrades. |
| Low sensitivity in MS detection | - Poor ionization of the analyte.- Ion suppression from the matrix or mobile phase additives. | - Optimize MS source parameters (e.g., capillary voltage, gas flow).- Switch to a more volatile mobile phase buffer (e.g., ammonium formate instead of phosphate buffers).- Dilute the sample to reduce matrix effects. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
This method provides a starting point for assessing the purity of this compound.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 274 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile impurities such as residual solvents.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1-5 mg/mL.
Visualizing Impurity Formation
The following diagrams illustrate the likely synthetic pathway and the origin of common impurities.
Caption: Probable synthetic route and origin of key impurities.
Summary of Potential Impurities
The following table summarizes the likely impurities, their potential sources, and recommended analytical techniques for detection.
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| 2-Methoxybenzylamine | Unreacted starting material | HPLC-UV, LC-MS, GC-MS |
| 3-Pyrrolidinone | Unreacted starting material | HPLC-UV (with derivatization), GC-MS |
| 3- or 4-Methoxybenzylamine | Impurity in the 2-methoxybenzylamine starting material | HPLC-UV, LC-MS |
| Tertiary Amine Byproduct | Over-alkylation during synthesis | HPLC-UV, LC-MS |
| 2-Methoxybenzyl alcohol | Reduction of 2-methoxybenzaldehyde (a potential precursor to the amine) | GC-MS, HPLC-UV |
| Residual Solvents (e.g., Toluene, Methanol) | Reaction and purification steps | Headspace GC-MS |
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage stability of 1-(2-Methoxybenzyl)pyrrolidin-3-amine in solution
Introduction
This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the storage and handling of 1-(2-Methoxybenzyl)pyrrolidin-3-amine in solution. As a critical intermediate in pharmaceutical synthesis, ensuring its stability is paramount to the success of downstream applications and the integrity of research data. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
The stability of this compound is primarily influenced by three factors:
-
Oxidation: The benzylamine moiety is susceptible to oxidation, particularly at the benzylic carbon. This process can be accelerated by the presence of atmospheric oxygen, metal ions, and light. The electron-donating methoxy group on the benzyl ring can further increase the susceptibility to oxidation.[1][2]
-
pH: The compound's stability can be pH-dependent. While amines are generally more stable in neutral to slightly basic conditions, extreme pH (highly acidic or highly alkaline) can catalyze degradation pathways, including potential hydrolysis of impurities or side-products.
-
Light Exposure (Photostability): Aromatic amines and benzylic structures can be sensitive to UV and visible light, which can provide the energy to initiate photo-oxidative degradation.[3][4] It is crucial to handle and store solutions of this compound with protection from light.
Q2: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) to slow the rate of potential degradation reactions.
-
Atmosphere: Under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Container: In amber glass vials or containers wrapped in aluminum foil to protect from light.
-
Solvent: Use high-purity, degassed solvents. Protic solvents like methanol or ethanol are common, but their potential reactivity should be considered for long-term storage. Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) may offer better stability.
Q3: What are the likely degradation products I should be looking for?
Based on the structure, the most probable degradation pathways involve oxidation of the benzylamine. Key potential degradants include:
-
Imines: The initial product of oxidation is often the corresponding N-benzylidene imine.[2][5]
-
Aldehydes and Amines: The imine can subsequently hydrolyze to form 2-methoxybenzaldehyde and pyrrolidin-3-amine.
-
Amides: Further oxidation under certain conditions could potentially lead to the formation of the corresponding benzamide.[6]
These degradation pathways are summarized in the diagram below.
Caption: Potential oxidative degradation pathway.
Troubleshooting Guide
Problem 1: After storing my solution for a week, I see new, unexpected peaks in my HPLC/LC-MS analysis.
-
Potential Cause: This is a classic sign of chemical degradation. The new peaks are likely the degradation products discussed in FAQ #3. The most common cause is oxidation from dissolved oxygen in the solvent or exposure to air and/or light.
-
Troubleshooting Steps:
-
Characterize the Impurities: If using LC-MS, check the mass-to-charge ratio (m/z) of the new peaks. Do they correspond to the expected masses of 2-methoxybenzaldehyde or pyrrolidin-3-amine? This can help confirm the degradation pathway.
-
Review Storage Conditions: Were the solutions stored under an inert atmosphere? Were they protected from light? Was the solvent degassed prior to use?
-
Perform a Forced Degradation Study: To definitively identify the degradation products, conduct a stress testing study as outlined in the Experimental Protocol 1 section below. This will help you create a "fingerprint" of potential degradants under various conditions (acid, base, oxidation, heat, light) and confirm if the unexpected peaks match.[7][8]
-
Problem 2: The measured concentration of my stock solution is lower than expected.
-
Potential Cause: A decrease in the concentration of the parent compound, or a loss of potency, is a direct result of its degradation into other species.
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method must be able to resolve the parent peak from all potential degradation peaks. If a degradant co-elutes with the parent compound, the apparent concentration may not change, masking the stability issue. See Experimental Protocol 2 for guidance on developing such a method.
-
Implement Proper Handling: Prepare fresh solutions for critical experiments. If stock solutions must be stored, use the recommended conditions (refrigerated/frozen, inert atmosphere, light protection).
-
Quantify Degradation: Use the forced degradation study protocol to understand the rate of degradation under different conditions. This can help establish an expiry date or re-test period for your solutions. A loss of 10-20% of the active ingredient is often considered significant.[8]
-
Problem 3: My colorless solution has developed a yellow or brown tint.
-
Potential Cause: Color change is often a visual indicator of chemical degradation. The formation of conjugated systems, such as imines and other oxidation byproducts, can absorb light in the visible spectrum, leading to a colored appearance.
-
Troubleshooting Steps:
-
Do Not Use: Do not use a discolored solution for quantitative or sensitive experiments, as its purity is compromised.
-
Analyze Immediately: Analyze the solution by HPLC or LC-MS to correlate the color change with the appearance of degradation peaks.
-
Prevent Recurrence: Discard the solution and prepare a fresh stock, strictly adhering to the recommended storage and handling procedures (degassed solvent, inert headspace, light protection).
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of an analytical method. It is based on principles outlined in the ICH Q1A and Q1B guidelines.[3]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 7 days.[9] Withdraw aliquots at various time points (e.g., 2h, 8h, 24h, 72h).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 7 days.[9] Withdraw aliquots at similar time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for up to 48 hours.[10]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for up to 7 days.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a light source that meets ICH Q1B requirements (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][11][12] A control sample should be wrapped in aluminum foil and placed alongside.
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Outline
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 15-20 minutes. This must be optimized to achieve separation of all peaks observed in the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 220 nm and 275 nm). A photodiode array (PDA) detector is ideal for assessing peak purity. Mass Spectrometry (MS) detection is invaluable for identifying unknown degradant peaks.[13]
-
Validation: The method's specificity is demonstrated by its ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.
Data Summary: Expected Stability Profile
The following table summarizes the likely stability of this compound under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient.[9]
| Stress Condition | Reagents/Parameters | Expected Stability | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Likely Stable | Minimal degradation expected. |
| Oxidation | 3% H₂O₂, RT | Susceptible | Oxidation of benzylamine to imine, followed by hydrolysis. |
| Thermal | 80°C | Moderately Stable | Slow oxidation may occur if oxygen is present. |
| Photolysis | ICH Q1B Light | Susceptible | Photo-oxidation, similar to chemical oxidation. |
References
- Title: Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis Source: Synlett URL
- Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development URL
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: World Journal of Pharmacy and Pharmaceutical Sciences URL
-
Title: Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts Source: The Journal of Organic Chemistry URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
- Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Pharmaceutical Research URL
-
Title: ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency URL: [Link]
-
Title: ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]
-
Title: Lewis acid-catalyzed oxidation of benzylamines to benzamides Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate Source: Journal of Chemical Sciences URL: [Link]
-
Title: A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas-MTS URL: [Link]
-
Title: Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx Source: SlideShare URL: [Link]
-
Title: Analytical aspects of the stabilization of drugs in pharmaceutical formulations Source: PubMed URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]
Sources
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Validation & Comparative
Navigating the Structural Landscape of 1-(2-Methoxybenzyl)pyrrolidin-3-amine Derivatives: A Comparative Guide in the Absence of Crystal Data
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to elucidating its function and optimizing its properties. The pyrrolidine scaffold, in particular, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide focuses on a specific, promising class of these compounds: 1-(2-Methoxybenzyl)pyrrolidin-3-amine derivatives. While a direct comparative analysis of their single-crystal X-ray diffraction data is the gold standard for structural elucidation, a comprehensive search of publicly available crystallographic databases reveals a notable absence of such data for the parent compound and its closely related analogues.
This guide, therefore, pivots to provide a comprehensive framework for the structural characterization and comparison of these derivatives through alternative, yet powerful, experimental and computational techniques. We will delve into the synthetic pathways, spectroscopic signatures, and available biological data to offer a valuable resource for researchers navigating this chemical space.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound core represents a convergence of desirable pharmacophoric features. The pyrrolidine ring offers a rigid, three-dimensional structure that can project substituents into specific vectors in a protein binding pocket. The 2-methoxybenzyl group provides a combination of aromatic and ether functionalities that can engage in a variety of non-covalent interactions, including π-stacking and hydrogen bonding. The 3-amino group serves as a key site for further functionalization, allowing for the exploration of a wide chemical space to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a range of biological activities, including potential applications as antimicrobial and anticonvulsant agents.[2][3]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives typically follows a convergent approach, where the pyrrolidine core and the 2-methoxybenzyl group are introduced in separate or sequential steps. A general synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for this compound derivatives.
Experimental Protocol: A Representative Synthesis
The following is a representative, detailed protocol for the synthesis of a this compound derivative, based on common synthetic methodologies for similar compounds.
Step 1: Synthesis of tert-butyl (S)-pyrrolidin-3-ylcarbamate
-
To a solution of (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-pyrrolidin-3-ylcarbamate.
Step 2: N-Alkylation with 2-Methoxybenzyl Bromide
-
To a solution of tert-butyl (S)-pyrrolidin-3-ylcarbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-methoxybenzyl bromide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield tert-butyl (S)-1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate.
Step 3: Deprotection of the Boc Group
-
Dissolve the product from Step 2 in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
-
The free amine can be obtained by neutralization with a suitable base.
Spectroscopic Characterization: Deciphering the Molecular Structure
In the absence of X-ray crystal structures, a combination of spectroscopic techniques provides the necessary data to confirm the chemical identity and gain insights into the molecular structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the key structural motifs.
| Proton Environment | Expected Chemical Shift (ppm) | Notes |
| Methoxy (-OCH₃) | ~3.8 | A sharp singlet. |
| Aromatic protons | 6.8 - 7.4 | A complex multiplet pattern corresponding to the four protons on the methoxybenzyl ring. |
| Pyrrolidine ring protons | 2.5 - 3.5 | A series of multiplets due to the diastereotopic nature of the methylene protons. |
| Benzyl CH₂ | ~3.6 | A singlet or AB quartet depending on chirality and conformational rigidity. |
| N-H of amine | 1.5 - 3.0 | A broad singlet, which is exchangeable with D₂O.[4] |
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon framework.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Methoxy (-OCH₃) | ~55 |
| Aromatic carbons | 110 - 160 |
| Pyrrolidine ring carbons | 40 - 60 |
| Benzyl CH₂ | ~58 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (often broad)[5] |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1020 - 1250 |
| C-O stretch (ether) | 1200 - 1275 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For a typical this compound derivative, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) will be observed, confirming the molecular formula.
Comparative Analysis of Biological Activity
While crystal structure data is sparse, some studies have reported the biological activities of related pyrrolidine derivatives. A comparative analysis of these findings can provide valuable insights into the structure-activity relationships (SAR) of the this compound scaffold. For instance, a study on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues revealed high-affinity ligands for nicotinic acetylcholine receptors, with Ki values in the picomolar range.[6] Another study on 3-aminopyrrolidine-2,5-dione derivatives demonstrated their potential as anticonvulsant agents.[3]
| Derivative Class | Target | Key Findings | Reference |
| Substituted Pyrrolidinylmethoxy Pyridines | Nicotinic Acetylcholine Receptors | High affinity (pM Ki values) and potential for PET imaging. | [6] |
| 3-Aminopyrrolidine-2,5-diones | Anticonvulsant Activity | Showed antiseizure activity in various models. | [3] |
| Benzofuran Spiro-2-Pyrrolidine Derivatives | Antitumor Activity | Exhibited inhibitory effects on cancer cell lines. | [7] |
This table illustrates that modifications to the pyrrolidine core and its substituents can lead to a diverse range of biological activities.
The Role of Computational Modeling
In the absence of experimental crystal structures, computational modeling serves as a powerful tool to predict the three-dimensional conformation of this compound derivatives. Techniques such as molecular mechanics and quantum mechanics can be employed to perform conformational searches and identify low-energy structures. These predicted structures can then be used for virtual screening, docking studies, and to rationalize observed SAR.
Caption: A typical computational workflow for predicting the 3D structure of a molecule and its applications.
Conclusion and Future Outlook
While the direct comparison of crystal structures for this compound derivatives remains an unmet goal due to the current lack of public data, this guide provides a robust, alternative framework for their structural characterization and comparative analysis. By integrating detailed synthetic protocols, comprehensive spectroscopic analysis, and the power of computational modeling, researchers can confidently navigate the structural landscape of this important class of molecules.
The clear therapeutic potential of pyrrolidine-containing compounds underscores the need for continued research in this area. It is hoped that future studies will include the crystallographic analysis of these derivatives, which will undoubtedly provide deeper insights into their structure-property relationships and accelerate the development of novel therapeutics.
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. 2002;45(13):2841-2849. [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
